molecular formula C2H5ClHg B110762 Ethylmercury chloride CAS No. 107-27-7

Ethylmercury chloride

Cat. No.: B110762
CAS No.: 107-27-7
M. Wt: 265.1 g/mol
InChI Key: QWUGXIXRFGEYBD-UHFFFAOYSA-M
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Description

Ethylmercury chloride (C₂H₅HgCl) is an organomercury compound historically used as a fungicide in seed treatments and as a preservative in medical products like thimerosal (sodium ethylmercury thiosalicylate) . It forms white flakes or crystals and is structurally characterized by an ethyl group bonded to a mercury atom, which is further linked to a chloride ion . Unlike methylmercury (CH₃Hg⁺), which bioaccumulates in aquatic food chains, this compound’s primary exposure routes include dermal contact, vaccination (via thimerosal), and occupational handling . Its metabolism involves rapid biotransformation into inorganic mercury (Hg²⁺), particularly in the kidneys and brain, which influences its toxicity profile .

Properties

IUPAC Name

chloro(ethyl)mercury
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InChI

InChI=1S/C2H5.ClH.Hg/c1-2;;/h1H2,2H3;1H;/q;;+1/p-1
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InChI Key

QWUGXIXRFGEYBD-UHFFFAOYSA-M
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Canonical SMILES

CC[Hg]Cl
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Molecular Formula

C2H5ClHg
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DSSTOX Substance ID

DTXSID9042128
Record name Chloroethylmercury
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Molecular Weight

265.10 g/mol
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Physical Description

Ethyl mercury chloride appears as silver iridescent crystals or white fluffy solid. Sublimes easily. Sensitive to light. Highly toxic. Causes skin burns and is absorbed through the skin., White silvery solid; Insoluble in water; [Merck Index] Silver crystalline solid; Insoluble in water; [Alfa Aesar MSDS]
Record name ETHYL MERCURY CHLORIDE
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Boiling Point

Sublimes (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Density

3.482 (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

6.44 [mmHg]
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CAS No.

107-27-7
Record name ETHYL MERCURY CHLORIDE
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Melting Point

378 °F (NTP, 1992)
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Preparation Methods

Table 1: Standard Characterization Techniques

MethodParameters MeasuredDetection LimitReference
ICP-MSHg content (≥99.5%)0.1 ppb
NMR (¹H, ¹⁹⁹Hg)Structural confirmation1 mol%
GC-MSPurity assessment0.01%
TGAThermal stability profiling±0.5°C

Comparative Evaluation of Methods

Table 2: Synthesis Method Comparison

MethodScaleYield (%)Purity (%)Energy InputSafety Risk
GrignardLab70–8599+HighModerate
MetathesisIndustrial90+98ModerateHigh
MechanochemicalPilot10095LowLow
DiethylmercuryLab75–8097HighHigh
Lead TetraethylIndustrial80–8596ModerateModerate

Scientific Research Applications

Scientific Research Applications

Ethylmercury chloride has several significant applications in scientific research:

Chemistry

  • Reagent in Organic Synthesis : this compound is utilized as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It serves as a standard for analytical methods due to its predictable reactivity and stability under controlled conditions.
  • Analytical Chemistry : It is employed in various analytical techniques such as Gas Chromatography coupled with Atomic Absorption Spectrometry (GC-AAS) and High-Performance Liquid Chromatography coupled with Atomic Fluorescence Spectrometry (HPLC-AFS) for detecting trace amounts of mercury in environmental samples.

Environmental Studies

  • Toxicity Studies : Research has focused on the toxicity of this compound, particularly its bioaccumulation in aquatic organisms. Studies indicate that exposure can lead to severe cellular damage and necrosis in species like the Chinese rare minnow.
  • Ecotoxicology : The compound's impact on ecosystems has been documented, showing that it can cause significant harm to aquatic life forms and disrupt biochemical pathways critical for survival.

Preservative in Vaccines

Historically, this compound has been used as a preservative in vaccines and pharmaceutical products. Its antimicrobial properties help prevent contamination during storage. However, its use has declined due to concerns over mercury toxicity and potential health risks associated with exposure .

Case Studies of Poisoning

A notable case study involved 41 patients in China who suffered from this compound poisoning after consuming contaminated rice. The study highlighted the effectiveness of chelation therapy using agents like sodium dimercaptopropane sulfonate (DMPS) for reducing mercury levels in the body . This case underscores the need for careful monitoring of ethylmercury exposure in clinical settings.

Agricultural Fungicide

This compound is employed as a fungicide to protect crops from fungal infections. Its application helps enhance agricultural productivity by controlling diseases that can devastate crops .

Synthesis of Other Compounds

The compound is also used in the synthesis of other organomercury compounds, which have various industrial applications including catalysts and intermediates in chemical manufacturing.

Toxicological Insights

This compound poses significant health risks due to its toxicity:

  • Acute Effects : Exposure can lead to symptoms such as irritability, memory loss, and neurological damage .
  • Chronic Effects : Long-term exposure may result in severe health issues including brain damage and kidney dysfunction .

Summary of Findings

Application AreaDescriptionKey Findings
ChemistryReagent for organic synthesis and analytical methodsEffective in detecting trace mercury levels
Environmental StudiesToxicity studies on aquatic organismsInduces necrosis and cellular damage
MedicalPreservative in vaccines; case studies on poisoningChelation therapy effective for mercury reduction
IndustrialFungicide for crops; synthesis of organomercury compoundsEnhances agricultural productivity; used in chemical manufacturing
ToxicologySignificant health risks associated with exposureAcute and chronic effects documented; neurological damage noted

Mechanism of Action

The mechanism of action of ethylmercury chloride involves its interaction with sulfhydryl groups in proteins and enzymes. This interaction inhibits the activity of these proteins, leading to cellular dysfunction. This compound can cross the blood-brain barrier and the placental barrier, distributing throughout the body and exerting its toxic effects on the nervous system and other organs.

Comparison with Similar Compounds

Comparison with Similar Mercury Compounds

Methylmercury Chloride (CH₃HgCl)

  • Structure and Uses : Mthis compound, a methylated organic mercury compound, is primarily an environmental contaminant accumulating in fish and seafood .
  • Toxicity: Acute Toxicity: this compound exhibits a lower LD₅₀ (12 mg Hg/kg in mice) compared to mthis compound (14 mg Hg/kg) . Neurotoxicity: Both compounds cross the blood-brain barrier (BBB), but this compound is more efficiently converted to inorganic mercury in the brain, leading to higher total mercury levels . Methylmercury persists longer in its organic form, contributing to prolonged neurotoxicity .
  • Biotransformation: In rats, 70% of ethylmercury is metabolized to inorganic mercury in the kidneys, whereas methylmercury remains predominantly organic .

Mercuric Chloride (HgCl₂)

  • Structure and Uses: Inorganic HgCl₂ is used in disinfectants and industrial processes. It exists as a ionic compound (Hg²⁺ + 2Cl⁻).
  • Toxicity :
    • HgCl₂ has a higher LD₅₀ (37 mg/kg in mice) compared to this compound, indicating lower acute toxicity . However, it causes severe renal damage due to its inability to cross the BBB effectively .

Methoxythis compound (C₃H₇HgOCl)

  • Structure and Uses : A less common alkoxyethylmercury compound used historically in fungicides .
  • Toxicity: Slower brain uptake compared to this compound, with mercury primarily accumulating as inorganic Hg²⁺ in the brain . Renal damage is prominent, similar to HgCl₂, but neurotoxicity is less severe than this compound .

Key Research Findings

Biotransformation and Accumulation

  • This compound’s rapid conversion to inorganic mercury in the brain (via glutathione-mediated pathways) results in higher total mercury levels than mthis compound .

Blood-Brain Barrier Transport

  • This compound and mthis compound both traverse the BBB, but ethylmercury’s efflux mechanisms are understudied. In vitro models show ethylmercury disrupts BBB integrity at lower concentrations than HgCl₂ .

Immunological and Cellular Toxicity

  • Thimerosal (ethylmercury-releasing compound) induces mitochondrial dysfunction and cell death in human neuronal cells at nanomolar concentrations, exceeding the toxicity of HgCl₂ and methylmercury .
  • This compound triggers systemic autoimmunity in dose-dependent patterns, mimicking HgCl₂’s effects but at lower exposure thresholds .

Data Tables

Table 1: Comparative Toxicity and Physicochemical Properties

Property This compound Mthis compound Mercuric Chloride (HgCl₂) Methoxythis compound
Molecular Formula C₂H₅ClHg CH₃HgCl HgCl₂ C₃H₇HgOCl
LD₅₀ (mg Hg/kg, mice) 12 14 37 Not reported
Brain Hg Accumulation High (organic + inorganic) High (organic) Low Low (inorganic)
Primary Target Organs Kidney, Brain Brain, Liver Kidney, Liver Kidney, Brain
Regulatory PAC-1 (mg/m³) 0.04 0.01 (EPA RfD) 0.1 Not established

Table 2: Biotransformation Efficiency in Rat Organs

Compound % Inorganic Hg in Kidneys % Inorganic Hg in Brain
This compound 70% 40–50%
Mthis compound <10% <5%

Biological Activity

Ethylmercury chloride (EtHgCl), an organic mercury compound, has garnered attention for its toxicological effects, particularly due to its use in thimerosal, a preservative in some vaccines. This article delves into the biological activity of this compound, examining its toxicity, mechanisms of action, and clinical implications.

This compound is a highly toxic organomercury compound. Its toxicity primarily arises from the ability of mercury to bind with sulfhydryl groups in proteins, leading to disruption of cellular functions. The compound can enter biological systems through various routes, including ingestion and dermal absorption. Once inside the body, ethylmercury can accumulate in tissues and organs, particularly the brain and kidneys, leading to neurotoxic and nephrotoxic effects.

The mechanism of action involves:

  • Protein Binding : Ethylmercury binds to proteins, altering their structure and function.
  • Oxidative Stress : It induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.
  • Disruption of Cellular Signaling : Ethylmercury interferes with cellular signaling pathways, affecting cell viability and function.

In Vitro Studies

A comparative study on the cytotoxic effects of ethylmercury versus methylmercury revealed that both compounds exhibit significant toxicity in cultured cells. The half-maximal effective concentration (EC50) values for ethylmercury were determined to be approximately 5.05 μM, indicating a potent cytotoxic effect similar to that of methylmercury (EC50 = 4.83 μM) .

Table 1: Cytotoxicity of this compound Compared to Methylmercury

CompoundEC50 (μM)Confidence Interval (95%)
Ethylmercury5.053.87–6.23
Methylmercury4.834.34–5.33

These findings underscore the need for caution when handling ethylmercury due to its potential for significant cellular damage.

In Vivo Studies

Clinical observations from cases of ethylmercury poisoning in China highlighted severe health impacts following ingestion of contaminated rice. Symptoms included neurological deficits that persisted months after exposure . Patients underwent chelation therapy using sodium dimercaptopropane sulfonate (DMPS) and sodium dimercaptosuccinate (DMS), with DMPS showing superior efficacy in reducing mercury levels .

Case Studies

  • Case Study: Rice Contamination Incident
    • Location : People's Republic of China
    • Exposure : Ingestion of rice treated with this compound.
    • Outcome : Patients exhibited prolonged neurological symptoms and required chelation therapy for recovery.
  • Case Study: Vaccine-Related Exposure
    • Ethylmercury exposure from thimerosal-containing vaccines has been controversial regarding its association with neurological disorders such as autism. While some studies suggested potential links, comprehensive reviews concluded insufficient evidence to establish a direct causal relationship .

Clinical Implications

The biological activity of this compound poses significant health risks:

  • Neurotoxicity : Chronic exposure can lead to cognitive impairments and motor dysfunction.
  • Nephrotoxicity : Ethylmercury is known to cause kidney damage, necessitating monitoring in exposed individuals.
  • Reproductive Risks : Although not extensively studied, related mercury compounds have shown teratogenic effects, raising concerns about ethylmercury's impact on fetal development.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing ethylmercury chloride in laboratory settings?

  • Methodological Answer : this compound (C₂H₅HgCl) synthesis typically involves reacting ethylmagnesium bromide with mercuric chloride under controlled conditions. Characterization requires elemental analysis (e.g., mercury content via ICP-MS), NMR spectroscopy for structural confirmation, and purity assessment using GC-MS or HPLC. Solubility testing in solvents like hot ethanol or ether is critical, as it is insoluble in water . Ensure strict adherence to safety protocols due to its high toxicity (e.g., use of fume hoods, PPE) .

Q. How can researchers detect and quantify trace levels of this compound in environmental or biological samples?

  • Methodological Answer : Detection employs speciation analysis via ICP-MS coupled with chromatography (e.g., HPLC-ICP-MS) to distinguish ethylmercury from inorganic mercury or methylmercury. For biological matrices, derivatization with chelating agents (e.g., sodium tetraethylborate) enhances volatility for GC-MS analysis. Validation requires spike-recovery experiments and comparison with certified reference materials (e.g., NIST SRM 966) .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Methodological Answer : this compound is insoluble in water but soluble in hot ethanol (≥60°C) and ether. Stability studies show it sublimes readily at room temperature, requiring storage in sealed, dark containers under inert gas. Degradation products (e.g., elemental mercury) can be monitored using TGA or FTIR spectroscopy .

Advanced Research Questions

Q. How do mechanistic studies differentiate the neurotoxic effects of this compound from methylmercury?

  • Methodological Answer : Comparative toxicity studies in rodent models reveal this compound exhibits slower clearance (t½ ~10 days in rats) and higher organ retention than methylmercury. Mechanistic assays (e.g., glutathione depletion assays, mitochondrial respiration tests) show ethylmercury preferentially disrupts thioredoxin reductase, while methylmercury targets cytoskeletal proteins. Transcriptomic profiling (RNA-seq) further identifies unique pathways, such as oxidative stress response genes .

Q. What experimental designs address contradictions in reported LD₅₀ values for this compound across species?

  • Methodological Answer : Discrepancies in LD₅₀ values (e.g., 12 mg Hg/kg in mice vs. 14 mg Hg/kg for methylmercury) arise from exposure routes (oral vs. intraperitoneal) and metabolic differences. Harmonized protocols should:

  • Use isogenic animal models to control genetic variability.
  • Standardize dosing (e.g., single bolus vs. chronic exposure).
  • Include biomarkers like blood Hg levels and urinary porphyrin profiles .

Q. How can in vitro models elucidate the genotoxic potential of this compound?

  • Methodological Answer : Use human cell lines (e.g., HepG2, SH-SY5Y) for comet assays to detect DNA strand breaks. Compare results with positive controls (e.g., methyl methanesulfonate) and validate via γ-H2AX foci staining. For metabolic activation, employ S9 liver fractions. Note that this compound shows lower direct DNA damage but higher oxidative stress than inorganic mercury .

Data Contradiction Analysis

Q. Why do some studies report this compound as 50x more toxic than methylmercury in vitro, while others show lower acute toxicity in vivo?

  • Methodological Answer : In vitro studies (e.g., 2012 Italian cell viability assays) use high, non-physiological concentrations (µM range), amplifying cytotoxicity. In vivo models incorporate detoxification pathways (e.g., biliary excretion, metallothionein binding), reducing acute lethality. Researchers should contextualize findings using physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities .

Methodological Best Practices

  • Toxicity Studies : Use isotopically labeled Hg (e.g., ¹⁹⁹Hg) to track bioaccumulation without interference .
  • Data Reproducibility : Follow reporting guidelines (e.g., ARRIVE for animal studies) and deposit raw data in repositories like Zenodo .
  • Ethical Compliance : Adhere to OECD Test Guidelines and institutional review boards for humane endpoints in toxicity testing .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylmercury chloride
Reactant of Route 2
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